

In-Depth Technical Guide to Fast Red KL Salt: Synonyms, Properties, and Applications

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Compound of Interest

Compound Name: *Fast Red KL Salt*

Cat. No.: *B1592214*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fast Red KL Salt**, a diazonium salt compound widely utilized in histochemical and immunohistochemical staining techniques. This document details its chemical identity, including synonyms and alternative names, and presents its physicochemical properties in a clear, tabular format. Furthermore, it outlines a generalized experimental protocol for its application in alkaline phosphatase (AP) and immunohistochemistry (IHC) staining, and includes a visual representation of the experimental workflow.

Core Chemical Identity and Synonyms

Fast Red KL Salt is a complex organic compound, chemically identified as 2-Carbamoyl-5-methoxybenzenediazonium chloride, often supplied as a hemi(zinc chloride) salt. Its utility in research stems from its ability to act as a chromogenic substrate in enzyme-linked detection systems, producing a distinct red precipitate at the site of enzymatic activity. A comprehensive list of its various names and identifiers is provided below for clear identification and procurement.

Identifier Type	Value
Common Name	Fast Red KL Salt
IUPAC Name	2-carbamoyl-5-methoxybenzenediazonium;chloride[1]
Chemical Name	2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt[1][2]
Synonyms & Trade Names	2-(Aminocarbonyl)-5-methoxybenzenediazonium, Azoic DC 121, Fast Red S, Fast Red KL Salt Pure[1]
CAS Number	86780-25-8[3]
Molecular Formula	$C_8H_8N_3O_2 \cdot \frac{1}{2}ZnCl_2$ [2][3] or $C_8H_8ClN_3O_2$ [1]
Molecular Weight	281.80 g/mol (as hemi(zinc chloride) salt)[3] or 213.62 g/mol (as chloride salt)[1]
Appearance	Red to brown powder
Primary Applications	Chromogenic substrate for alkaline phosphatase in immunohistochemistry (IHC) and other histochemical staining, visualizing agent in chromatography, color indicator for chloride ions.[2] It is also used in the production of zearalanone and zeranol.[2]
Carcinogenicity Note	Has been shown to be carcinogenic to tissues in the presence of sulfoxide and diazonium salt. It is also reported to react with estradiol, which is a postulated mechanism for its carcinogenic effects.[2]

Experimental Protocols: Application in Histochemistry

Fast Red KL Salt is a key reagent in visualizing alkaline phosphatase activity in tissue sections. The following is a generalized protocol for immunohistochemistry (IHC) using an

alkaline phosphatase-conjugated secondary antibody and **Fast Red KL Salt** as the chromogen.

Note: This is a general guideline. Optimal concentrations, incubation times, and blocking steps should be determined empirically for each specific antibody, tissue type, and experimental setup.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Blocking buffer (e.g., 10% normal serum in PBS)
- Primary antibody
- Alkaline phosphatase (AP)-conjugated secondary antibody
- **Fast Red KL Salt** chromogen solution: (Prepare fresh)
 - **Fast Red KL Salt**
 - Naphthol AS-MX Phosphate (or similar substrate)
 - Tris-HCl buffer (pH 8.2-8.6)
- Counterstain (e.g., Hematoxylin)
- Aqueous mounting medium

Procedure:

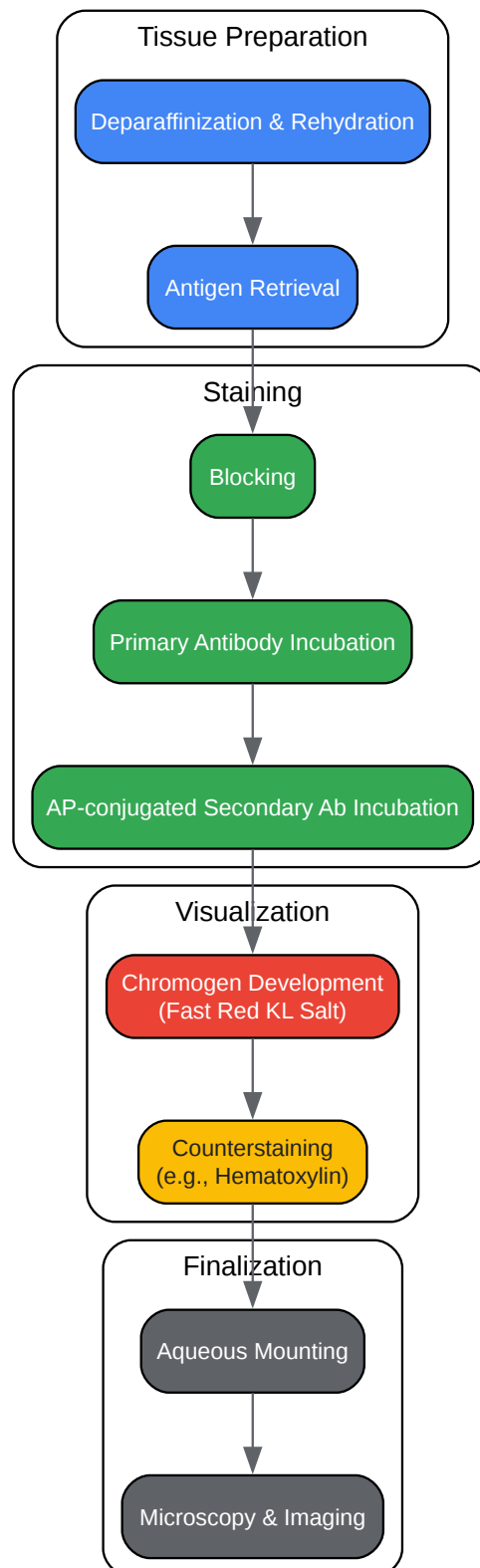
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2-3 changes, 5 minutes each).

- Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
- Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer and incubating at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Block endogenous enzyme activity if necessary.
 - Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate sections with the primary antibody at the predetermined optimal dilution and time (e.g., 1 hour at room temperature or overnight at 4°C).
- Secondary Antibody Incubation:
 - Wash slides with buffer (e.g., PBS or TBS).
 - Incubate sections with the AP-conjugated secondary antibody at its optimal dilution for 30-60 minutes at room temperature.
- Chromogen Development:
 - Wash slides with buffer.
 - Prepare the **Fast Red KL Salt** chromogen solution according to the manufacturer's instructions. This typically involves dissolving the **Fast Red KL Salt** and the naphthol substrate in the appropriate buffer.

- Incubate the sections with the chromogen solution until the desired red color intensity is reached (typically 5-15 minutes). Monitor development under a microscope.
- Counterstaining:
 - Rinse slides gently with distilled water.
 - Counterstain with a suitable nuclear stain like Hematoxylin for a short duration to provide contrast.
- Dehydration and Mounting:
 - Crucially, as the Fast Red precipitate is often soluble in alcohol, avoid traditional dehydration steps with ethanol and clearing with xylene.
 - Rinse slides in distilled water and mount with an aqueous mounting medium.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical immunohistochemistry protocol utilizing **Fast Red KL Salt** as the chromogen.



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Immunohistochemistry workflow with **Fast Red KL Salt**.

Interaction with Estradiol and Carcinogenicity

Several sources indicate that **Fast Red KL Salt** can react with estradiol, and this reaction is a postulated mechanism for its carcinogenic effects.[2] The nature of this chemical interaction is not well-documented in publicly available literature as a defined biological signaling pathway. It is more likely a direct chemical reaction that may lead to the formation of adducts or other reactive species that contribute to its toxicity. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, as outlined in the material safety data sheet (MSDS).

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References

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